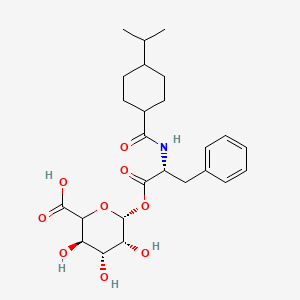

那格列奈酰基-β-D-葡萄糖醛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

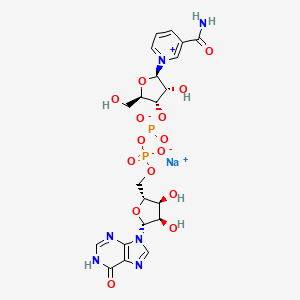

Nateglinide Acyl-beta-D-glucuronide is a metabolite of Nateglinide, which is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus. Nateglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release .

科学研究应用

Nateglinide Acyl-beta-D-glucuronide has several scientific research applications, including:

Pharmacokinetics: It is used to study the metabolism and excretion of Nateglinide in the body.

Drug Development: Researchers use this compound to develop new drugs and to understand the metabolic pathways of meglitinides.

作用机制

Target of Action

Nateglinide Acyl-beta-D-glucuronide is a metabolite of Nateglinide . Nateglinide primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose into cells .

Mode of Action

Nateglinide, and by extension its metabolite Nateglinide Acyl-beta-D-glucuronide, acts by binding to the β cells of the pancreas . This binding stimulates the release of insulin, thereby inducing an early insulin response to meals and decreasing postprandial (after meal) blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by Nateglinide Acyl-beta-D-glucuronide involves the regulation of insulin secretion. By stimulating the β cells of the pancreas, it promotes the release of insulin, which in turn facilitates the uptake of glucose into cells, thereby lowering blood glucose levels .

Pharmacokinetics

Nateglinide is extensively metabolized in the liver and excreted in urine (83%) and feces (10%) . The major metabolites, including Nateglinide Acyl-beta-D-glucuronide, possess less activity than the parent compound .

Result of Action

The primary result of the action of Nateglinide Acyl-beta-D-glucuronide is a decrease in postprandial blood glucose levels . By stimulating insulin release, it helps to regulate blood glucose levels, particularly after meals. This can help to manage and control type II diabetes .

生化分析

Cellular Effects

The parent compound, Nateglinide, has been shown to lower blood glucose levels by stimulating insulin secretion from the pancreas

Molecular Mechanism

Nateglinide, the parent compound, works by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner . This action leads to the depolarization of the β cells in the pancreas, causing voltage-gated calcium channels to open. The resulting calcium influx induces fusion of insulin-containing vesicles with the cell membrane, leading to insulin secretion

Metabolic Pathways

Nateglinide Acyl-beta-D-glucuronide is involved in metabolic pathways as a metabolite of Nateglinide

准备方法

The synthesis of Nateglinide Acyl-beta-D-glucuronide involves the conjugation of Nateglinide with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The industrial production methods for this compound are not extensively documented, but the general approach involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate the desired product .

化学反应分析

Nateglinide Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the glucuronide moiety, resulting in the formation of Nateglinide and glucuronic acid.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

Substitution: Nateglinide Acyl-beta-D-glucuronide can participate in substitution reactions, where the glucuronide group is replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are Nateglinide, glucuronic acid, and various oxidized derivatives .

相似化合物的比较

Nateglinide Acyl-beta-D-glucuronide is unique compared to other similar compounds due to its specific metabolic pathway and its role as a metabolite of Nateglinide. Similar compounds include:

Repaglinide Acyl-beta-D-glucuronide: Another meglitinide derivative with similar insulinotropic effects.

Glipizide Acyl-beta-D-glucuronide: A sulfonylurea derivative that also stimulates insulin release but through a different mechanism.

Pioglitazone Acyl-beta-D-glucuronide: A thiazolidinedione derivative that improves insulin sensitivity rather than stimulating insulin release.

These compounds differ in their chemical structure, metabolic pathways, and pharmacological effects, highlighting the uniqueness of Nateglinide Acyl-beta-D-glucuronide.

属性

CAS 编号 |

183996-85-2 |

|---|---|

分子式 |

C25H35NO9 |

分子量 |

493.5 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18+,19+,20-,21+,25+/m1/s1 |

InChI 键 |

YTIRWNSTJVSCRW-AAJXCADTSA-N |

SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

手性 SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

规范 SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

同义词 |

N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine β-D-Glucopyranuronic Acid; Nateglinide Acyl Glucuronide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

![(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1140907.png)